molecular formula C18H18BrN3O4S B12254667 5-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzenesulfonamide

5-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzenesulfonamide

Cat. No.: B12254667
M. Wt: 452.3 g/mol
InChI Key: XMNCYKXBTNWESD-UHFFFAOYSA-N
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Description

This compound belongs to the benzenesulfonamide class, characterized by a sulfonamide (-SO$_2$NH-) linker connecting a bromo- and methoxy-substituted benzene ring to a pyrazolone moiety. Such structural features are critical in medicinal chemistry, particularly for targeting enzymes like cyclooxygenases (COXs) or carbonic anhydrases (CAs), where sulfonamides are known inhibitors.

Properties

Molecular Formula

C18H18BrN3O4S

Molecular Weight

452.3 g/mol

IUPAC Name

5-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzenesulfonamide

InChI

InChI=1S/C18H18BrN3O4S/c1-12-17(18(23)22(21(12)2)14-7-5-4-6-8-14)20-27(24,25)16-11-13(19)9-10-15(16)26-3/h4-11,20H,1-3H3

InChI Key

XMNCYKXBTNWESD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)Br)OC

Origin of Product

United States

Preparation Methods

Method 1: Pyridine-Mediated Coupling in Tetrahydrofuran (THF)

Procedure :

  • Reagents :
    • 5-Bromo-2-methoxybenzenesulfonyl chloride (1.0 equiv).
    • 4-Amino-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole (1.05 equiv).
    • Pyridine (10 equiv) as base.
    • Anhydrous THF as solvent.
  • Conditions :

    • The sulfonyl chloride is added dropwise to a cooled (0°C) solution of the amine and pyridine in THF.
    • Reaction proceeds overnight at room temperature.
  • Workup :

    • Solvent removal under reduced pressure.
    • Acidification with dilute HCl, extraction with dichloromethane (DCM), and washing with brine.
    • Purification by crystallization from ethyl acetate/hexanes.
  • Yield : 78%.

Key Advantages :

  • Mild conditions prevent decomposition of heat-sensitive intermediates.
  • Pyridine neutralizes HCl, driving the reaction forward.

Method 2: Sodium Hydride (NaH)-Assisted Reaction in Dimethylformamide (DMF)

Procedure :

  • Reagents :
    • 5-Bromo-2-methoxybenzenesulfonyl chloride (1.0 equiv).
    • 4-Amino-pyrazolone (1.1 equiv).
    • NaH (1.2 equiv) as base.
    • Anhydrous DMF as solvent.
  • Conditions :

    • NaH is added to a solution of the amine in DMF at 0°C.
    • Sulfonyl chloride is introduced, and the mixture is warmed to room temperature for 3–16 hours.
  • Workup :

    • Quenching with ice-water, extraction with ethyl acetate.
    • Column chromatography (silica gel, DCM/methanol gradient).
  • Yield : 52–67%.

Key Challenges :

  • NaH requires careful handling under inert atmospheres.
  • DMF removal necessitates high vacuum due to its high boiling point.

Method 3: Dichloromethane (DCM) with Catalytic DMAP

Procedure :

  • Reagents :
    • Sulfonyl chloride (1.0 equiv).
    • Pyrazolone amine (1.05 equiv).
    • 4-Dimethylaminopyridine (DMAP, catalytic).
    • DCM as solvent.
  • Conditions :

    • Reaction stirred at 60°C for 16 hours.
  • Workup :

    • Concentration under vacuum, dilution with DCM.
    • Washing with 1N HCl, drying over Na2SO4.
    • Purification via preparative TLC (DCM/MeOH 15:1).
  • Yield : 16%.

Limitations :

  • Lower yield due to competitive side reactions at elevated temperatures.

Comparative Analysis of Methods

Parameter Method 1 (THF/Pyridine) Method 2 (DMF/NaH) Method 3 (DCM/DMAP)
Yield 78% 52–67% 16%
Reaction Time 12–24 hours 3–16 hours 16 hours
Purification Crystallization Column Chromatography Preparative TLC
Scalability High Moderate Low
Cost Efficiency Moderate Low High

Critical Factors Influencing Yield

  • Base Selection : Pyridine (Method 1) outperforms NaH (Method 2) in suppressing side reactions like hydrolysis of sulfonyl chloride.
  • Solvent Polarity : Polar aprotic solvents (DMF) enhance reactivity but complicate purification.
  • Temperature : Prolonged heating (Method 3) may degrade the sulfonamide product, reducing yield.

Industrial-Scale Considerations

  • Chlorosulfonation Step : Large-scale synthesis of 5-bromo-2-methoxybenzenesulfonyl chloride requires controlled chlorosulfonic acid addition to 4-bromoanisole at 0–5°C.
  • Safety Protocols : Anhydrous conditions and HCl scrubbing systems are mandatory due to corrosive byproducts.

Chemical Reactions Analysis

5-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Scientific Research Applications

5-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Similarities

The compound shares a sulfonamide backbone with analogs reported in Molecules (2013). For example:

Compound ID Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target 5-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzenesulfonamide Br (C5), OCH$_3$ (C2), pyrazolone ~450 (estimated) Not reported
13 4-(3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide Br (phenyl), indole-pyrazoline hybrid 541.46 180–181
14 4-(3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide Cl (phenyl), indole-pyrazoline hybrid ~520 (estimated) 150–151

Key Observations :

  • Substituent Effects : The bromine atom in the target compound and compound 13 increases molecular weight and polarizability compared to chlorine in compound 13. This may enhance binding affinity in hydrophobic enzyme pockets.
  • Thermal Stability : The higher melting point of compound 13 (180–181°C vs. 150–151°C for compound 14) suggests stronger intermolecular forces (e.g., hydrogen bonding or π-π stacking) due to bromine’s electronegativity and bulk.

Spectroscopic Comparisons

Infrared (IR) Spectroscopy :

  • Target Compound : Expected peaks at ~1374 cm$^{-1}$ (SO$_2$ symmetric stretch) and ~1650 cm$^{-1}$ (C=O stretch), similar to compound 13.
  • Compound 13 : Peaks at 1219 cm$^{-1}$ (SO$2$ asymmetric stretch), 1651 cm$^{-1}$ (C=O), and 3250–3434 cm$^{-1}$ (NH/NH$2$).

$^1$H-NMR :

  • Pyrazolone Protons : In compound 13, pyrazoline H4 and H4' protons resonate at δ 3.15–3.40 ppm, comparable to the target compound’s pyrazolone CH$_3$ groups (expected δ ~1.0–2.5 ppm).
  • Aromatic Protons : The target’s methoxy group (OCH$_3$) would deshield adjacent protons, shifting signals upfield (δ ~6.5–7.5 ppm), as seen in compound 13’s ArH signals (δ 7.00–8.18 ppm).

Biological Activity

5-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring , a sulfonamide group , and a bromo substituent , which contribute to its unique chemical properties. The general structure can be represented as follows:

C18H17BrN4O3S\text{C}_{18}\text{H}_{17}\text{BrN}_4\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological processes. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular metabolism.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing signaling pathways.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have reported that it can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing oxidative stress .

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties. In an experimental model of osteoarthritis, it was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory conditions .

Case Studies

  • Osteoarthritis Model : In a study involving male albino rats with induced osteoarthritis, treatment with the compound led to significant improvements in histological parameters of bone health and reduced inflammatory markers in serum .
  • Antimicrobial Testing : A comparative study tested various pyrazole derivatives against common pathogens using the agar disc diffusion method. The results indicated that certain derivatives exhibited strong antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Data Summary Table

Biological ActivityEffect ObservedReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines in osteoarthritis model

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